(1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol

Description

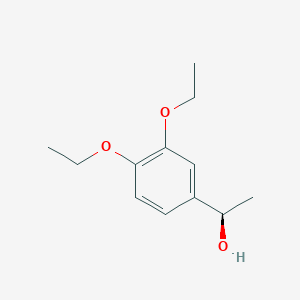

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

(1R)-1-(3,4-diethoxyphenyl)ethanol |

InChI |

InChI=1S/C12H18O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9,13H,4-5H2,1-3H3/t9-/m1/s1 |

InChI Key |

UJBOGVMFJDOUDP-SECBINFHSA-N |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)[C@@H](C)O)OCC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)O)OCC |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 1r 1 3,4 Diethoxyphenyl Ethan 1 Ol

Asymmetric Catalytic Synthesis from Prochiral Ketones

Asymmetric catalysis offers a powerful and efficient means to produce enantiomerically enriched compounds from prochiral substrates. The conversion of 1-(3,4-Diethoxyphenyl)ethan-1-one into its corresponding (R)-alcohol is a prime candidate for such methodologies, which typically involve transition metal complexes with chiral ligands or organocatalysts.

Chiral Ligand-Mediated Asymmetric Hydrogenation of 1-(3,4-Diethoxyphenyl)ethan-1-one

Asymmetric hydrogenation is one of the most effective methods for the enantioselective reduction of ketones. This process typically utilizes complexes of transition metals like ruthenium, rhodium, or iridium, coordinated to chiral ligands. For the reduction of aryl ketones such as 1-(3,4-Diethoxyphenyl)ethan-1-one, ruthenium(II) catalysts bearing a chiral diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are particularly prominent.

The mechanism involves the formation of a metal-hydride species that delivers a hydride to the carbonyl carbon of the ketone. The chiral ligand creates a stereochemically defined environment around the metal center, which directs the hydride transfer to one of the two prochiral faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The enantioselectivity is governed by steric and electronic interactions between the substrate and the chiral catalyst. For electron-rich substrates like 1-(3,4-diethoxyphenyl)ethan-1-one, tethered Ru(II)/TsDPEN catalysts have demonstrated high efficiency. acs.org

While specific data for the asymmetric hydrogenation of 1-(3,4-diethoxyphenyl)ethan-1-one is not extensively documented, the performance of these catalysts on structurally similar substrates provides a strong indication of their potential efficacy. The data in Table 1 illustrates the typical performance of such catalysts on related acetophenone (B1666503) derivatives.

Table 1: Asymmetric Transfer Hydrogenation of Substituted Acetophenones with Ru(II)/TsDPEN Catalysts

| Entry | Substrate | Catalyst | H-Source | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|---|---|

| 1 | Acetophenone | (R,R)-RuCl[(p-cymene)]TsDPEN | HCOOH/NEt₃ | >95 | 97 | S |

| 2 | 4-Methoxyacetophenone | (R,R)-Tethered Ru-TsDPEN | HCOOH/NEt₃ | 91 | 98 | S |

Data is representative of results for analogous substrates and serves as a reference for the expected outcome with 1-(3,4-diethoxyphenyl)ethan-1-one.

Organocatalytic Enantioselective Reduction Strategies

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. For the enantioselective reduction of ketones, chiral organocatalysts, such as those based on the Corey-Bakshi-Shibata (CBS) catalyst (chiral oxazaborolidines), are well-established. More recently, bifunctional catalysts, like chiral thioureas, have been developed for this purpose. nih.gov

These catalysts operate by activating both the reducing agent (commonly a borane (B79455) source like catecholborane) and the ketone substrate simultaneously. For example, a bifunctional thiourea-amine catalyst can activate the ketone through hydrogen bonding via the thiourea (B124793) moiety, while the amine group coordinates to the borane, delivering the hydride in a stereocontrolled manner. nih.gov This dual activation model allows for high levels of enantioselectivity under mild reaction conditions.

The application of these organocatalytic systems to a range of aryl ketones has been successful, suggesting their applicability to 1-(3,4-diethoxyphenyl)ethan-1-one. The enantiomeric excess and yield are often comparable to those achieved with metal catalysts.

Table 2: Organocatalytic Reduction of Aryl Ketones with a Chiral Thiourea-Amine Catalyst

| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|---|

| 1 | Acetophenone | 10 | 85 | 97 | S |

| 2 | 4-Methoxyacetophenone | 10 | 89 | 96 | S |

Data is based on the reduction of analogous substrates using catecholborane as the reducing agent. nih.gov

Other Transition Metal-Catalyzed Asymmetric Transformations

Beyond ruthenium, other transition metals such as iridium and rhodium also form highly effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. researchgate.net Iridium complexes, in particular, have shown broad applicability and high turnover numbers. Chiral iridium catalysts often employ phosphorus-based ligands, such as chiral diphosphines (e.g., BINAP derivatives) or P,N ligands. researchgate.net

These catalysts function through mechanisms similar to their ruthenium counterparts, involving the formation of a chiral metal-hydride species. The choice of metal and ligand can be tailored to the specific substrate to optimize both reactivity and enantioselectivity. For instance, iridium catalysts have been successfully used for the asymmetric hydrogenation of challenging substrates, including heteroaromatic ketones and functionally complex molecules.

Biocatalytic Approaches for Enantiopure (1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as alcohol dehydrogenases and ketoreductases, or whole microbial cells can catalyze the reduction of prochiral ketones with exceptional levels of stereocontrol, often yielding enantiopure alcohols under mild, aqueous conditions.

Enzymatic Reduction of 1-(3,4-Diethoxyphenyl)ethan-1-one by Alcohol Dehydrogenases and Ketoreductases

Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are NAD(P)H-dependent enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. mdpi.com In the reductive direction, they can convert a prochiral ketone into a chiral alcohol with high enantioselectivity. The stereochemical outcome of the reduction is determined by Prelog's rule, which predicts which face of the carbonyl the hydride will be delivered to based on the relative size of the substituents. However, numerous "anti-Prelog" enzymes are also known, allowing for access to both enantiomers of a target alcohol. rsc.org

For the synthesis of this compound, an (R)-selective ADH or KRED would be required. A wide array of these enzymes are commercially available or can be produced through recombinant expression. researchgate.net The reaction requires a stoichiometric amount of a cofactor (NADH or NADPH), which is typically regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose) or a sacrificial substrate (e.g., isopropanol). nih.gov Enzyme engineering has further expanded the substrate scope and robustness of KREDs, making them powerful tools for industrial chemical synthesis.

Table 3: Biocatalytic Reduction of Acetophenone Derivatives using Isolated Ketoreductases

| Entry | Substrate | Enzyme Source | Cofactor Regeneration | Conversion (%) | ee (%) | Configuration |

|---|---|---|---|---|---|---|

| 1 | Acetophenone | Lactobacillus brevis ADH | Isopropanol | >99 | >99 | R |

| 2 | 4-Methoxyacetophenone | KRED-P2-D03 | Isopropanol | >95 | >99 | R |

Data is representative of results for analogous substrates and highlights the potential for producing the (R)-enantiomer.

Whole-Cell Biotransformations for Stereoselective Synthesis

Using whole microbial cells (e.g., yeast or bacteria) as biocatalysts for asymmetric reduction is often more cost-effective than using isolated enzymes. The microbial cells contain the necessary reductive enzymes (ADHs/KREDs) and can endogenously regenerate the required cofactors, eliminating the need to add expensive cofactors or a separate regeneration system.

Species such as Saccharomyces cerevisiae (baker's yeast), Candida species, and various bacteria have been widely employed for the bioreduction of acetophenone and its derivatives. The cells can be used in either a growing state ("fermentation") or as resting cells (non-proliferating). The choice of microorganism is critical, as different species and even different strains can exhibit opposite enantioselectivities. For the production of the (R)-alcohol, a screen of various microbial strains would be necessary to identify one with the desired anti-Prelog selectivity for 1-(3,4-diethoxyphenyl)ethan-1-one.

Table 4: Whole-Cell Bioreduction of Substituted Acetophenones

| Entry | Substrate | Microorganism | Conversion (%) | ee (%) | Configuration |

|---|---|---|---|---|---|

| 1 | Acetophenone | Bacillus thuringiensis | >99 | 99 | R |

| 2 | 4-Chloroacetophenone | Rhodotorula glutinis | >95 | >99 | S |

This table illustrates the high enantioselectivities achievable with whole-cell systems for various acetophenone derivatives. The stereochemical outcome depends on the specific enzymes present in the chosen microorganism.

Enzyme Engineering and Optimization for Enhanced Enantioselectivity

The production of enantiomerically pure alcohols such as this compound can be achieved with high selectivity through biocatalytic asymmetric reduction of the corresponding ketone, 3',4'-diethoxyacetophenone. Enzymes, particularly alcohol dehydrogenases (ADHs), are central to this approach. However, wild-type enzymes may not exhibit the desired level of enantioselectivity or activity for a specific non-natural substrate. Enzyme engineering techniques are therefore employed to tailor and optimize these biocatalysts. nih.govmdpi.com

Key strategies in enzyme engineering include directed evolution and rational design. nih.gov

Directed Evolution: This method mimics natural evolution in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or DNA shuffling. researchgate.net This library is then screened for variants with improved enantioselectivity towards the target substrate. Iterative cycles of mutation and high-throughput screening can lead to highly optimized enzymes capable of producing the desired (1R)-enantiomer with excellent purity. nih.gov

Rational Design: This approach relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. Specific amino acid residues in the active site that interact with the substrate are identified. Mutations are then intentionally introduced at these positions to alter the binding pocket, thereby favoring the formation of one enantiomer over the other. researchgate.net For instance, modifying the size of hydrophobic pockets within the active site can better accommodate the 3,4-diethoxyphenyl group and control the stereochemical outcome of the reduction.

The goal of these engineering efforts is to enhance the enantiomeric excess (ee) of the product, improve the reaction rate (turnover number), and increase the enzyme's stability under process conditions.

Below is an illustrative table showing how site-directed mutagenesis of a hypothetical alcohol dehydrogenase could be used to optimize the synthesis of this compound.

| Enzyme Variant | Mutation(s) | Substrate Conversion (%) | Product Enantiomeric Excess (ee %) |

| Wild Type | None | 65% | 88% (R) |

| Variant 1 | W110A | 72% | 94% (R) |

| Variant 2 | C295V | 68% | 91% (R) |

| Variant 3 | W110A / F283L | 85% | 98% (R) |

| Variant 4 | W110A / F283L / C295V | 92% | >99% (R) |

This table is illustrative, demonstrating the type of data generated during an enzyme optimization project. The mutations and results are hypothetical.

Kinetic Resolution of Racemic 1-(3,4-Diethoxyphenyl)ethan-1-ol

Kinetic resolution is a widely used strategy for separating a racemic mixture. This method relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the case of racemic 1-(3,4-diethoxyphenyl)ethan-1-ol, one enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer. The maximum theoretical yield for the recovery of a single enantiomer from a kinetic resolution is 50%.

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Transesterification)

Enzymatic kinetic resolution (EKR) is a powerful method that leverages the high enantioselectivity of enzymes, most commonly lipases, in an organic solvent. researchgate.net In a typical EKR of a racemic alcohol, a lipase (B570770) is used to catalyze an acylation reaction (transesterification) using an acyl donor, such as vinyl acetate (B1210297) or ethyl acetate. nih.govmdpi.com

The lipase will selectively acylate one enantiomer at a much higher rate than the other. For example, a lipase might preferentially convert (R)-1-(3,4-diethoxyphenyl)ethan-1-ol to its corresponding ester, leaving the (S)-enantiomer largely unreacted in the alcohol form. The resulting mixture of the esterified (R)-enantiomer and the unreacted (S)-alcohol can then be easily separated by standard techniques like column chromatography. The choice of lipase, acyl donor, solvent, and temperature are critical parameters that must be optimized to achieve high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion. nih.gov

The following table illustrates a hypothetical screening process for the kinetic resolution of racemic 1-(3,4-diethoxyphenyl)ethan-1-ol.

| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee %) |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane (B92381) | 51% | >99% (S) |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Toluene | 48% | 95% (S) |

| Candida rugosa Lipase (CRL) | Ethyl Acetate | Diisopropyl Ether | 45% | 89% (S) |

| Rhizomucor miehei Lipase (RML) | Vinyl Propionate | Acetonitrile | 53% | 92% (S) |

This table is for illustrative purposes. The data represents a typical experimental setup for optimizing an enzymatic kinetic resolution.

Diastereomeric Salt Formation and Separation

The resolution of racemates via diastereomeric salt formation is a classical and industrially significant technique. This method is most directly applicable to acidic or basic compounds. Since 1-(3,4-diethoxyphenyl)ethan-1-ol is a neutral alcohol, it must first be derivatized to contain an acidic or basic functional group. A common strategy is to convert the alcohol to a hemiester, such as a hemiphthalate or hemisuccinate, which introduces a carboxylic acid group.

The resolution process involves the following steps:

Derivatization: The racemic alcohol is reacted with an acid anhydride (B1165640) (e.g., phthalic anhydride) to form a racemic mixture of the corresponding hemiester.

Salt Formation: The racemic hemiester is then treated with a stoichiometric amount of a chiral amine (a resolving agent), such as (R)-(+)-α-phenylethylamine or brucine, in a suitable solvent. This reaction forms a pair of diastereomeric salts.

Crystallization: Diastereomers have different physical properties, including solubility. nii.ac.jp By carefully selecting the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize from the solution. unchainedlabs.com

Separation and Hydrolysis: The crystallized salt is separated by filtration. The salt is then treated with an acid to break it apart, regenerating the chiral resolving agent and the enantiomerically enriched hemiester. Finally, hydrolysis of the hemiester yields the enantiomerically pure alcohol, this compound.

The success of this method depends heavily on the choice of resolving agent and crystallization solvent. unchainedlabs.com

Chiral Chromatographic Resolution Techniques

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative method for separating enantiomers. nih.gov The technique utilizes a Chiral Stationary Phase (CSP), which is an immobile phase that contains a chiral selector. google.com

When the racemic mixture of 1-(3,4-diethoxyphenyl)ethan-1-ol is passed through the HPLC column, the two enantiomers interact differently with the chiral stationary phase. These differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for the (R)- and (S)-enantiomers, allowing for their separation. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and widely used for resolving a broad range of chiral compounds, including alcohols. mdpi.com The separation is optimized by screening various mobile phases (typically mixtures of alkanes like hexane and alcohols like isopropanol) to achieve the best resolution between the two enantiomeric peaks. mdpi.com While highly effective, scaling up preparative chiral HPLC can be costly. google.com

A summary of a hypothetical chiral HPLC method development is presented below.

| Chiral Stationary Phase (Column) | Mobile Phase (Hexane:Isopropanol) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Resolution (Rs) |

| Chiralcel OD-H (Amylose derivative) | 90:10 | 12.5 | 14.1 | 1.8 |

| Chiralpak AD (Amylose derivative) | 95:5 | 15.3 | 16.5 | 1.4 |

| Chiralcel OJ (Cellulose derivative) | 85:15 | 10.2 | 11.9 | 1.9 |

| Lux Cellulose-2 | 90:10 | 11.8 | 13.0 | 1.6 |

This table is illustrative and shows typical data obtained during the development of a chiral HPLC separation method. Rs > 1.5 indicates baseline separation.

Advanced Spectroscopic and Stereochemical Characterization of 1r 1 3,4 Diethoxyphenyl Ethan 1 Ol

Determination of Enantiomeric Excess and Optical Purity by Chiral Chromatography (HPLC, SFC, GC)

The enantiomeric excess (e.e.) and optical purity of a sample of (1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol would be determined using chiral chromatography. This technique is essential for separating the (R)- and (S)-enantiomers to quantify their relative amounts. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the primary methods employed for this purpose.

The separation relies on a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are commonly used and would be a primary choice for method development for this compound.

Methodology Overview:

High-Performance Liquid Chromatography (HPLC): A solution of the compound would be injected onto a chiral column. A mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol, would be used to elute the enantiomers. The differential interaction with the CSP would cause one enantiomer to elute before the other. Detection, usually by UV absorbance, would produce a chromatogram with two distinct peaks. The ratio of the peak areas is used to calculate the enantiomeric excess.

Supercritical Fluid Chromatography (SFC): SFC often provides faster and more efficient separations than HPLC. It uses supercritical carbon dioxide as the main mobile phase, mixed with a polar co-solvent. The principles of separation on a CSP are similar to HPLC, resulting in baseline resolution of the enantiomers.

Gas Chromatography (GC): For GC analysis, the alcohol may first need to be derivatized to increase its volatility. The derivatized enantiomers are then separated on a chiral capillary column, often based on cyclodextrin (B1172386) derivatives.

A representative data table for a hypothetical chiral HPLC analysis is shown below to illustrate the expected findings.

Table 1: Representative Data for Chiral HPLC Analysis

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (tR) of (S)-enantiomer | 8.5 min |

| Retention Time (tR) of (R)-enantiomer | 10.2 min |

| Resolution (Rs) | > 1.5 |

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

Spectroscopic Assignment of Absolute Configuration (e.g., VCD, ORD, CD Spectroscopy)

Once enantiomerically pure samples are obtained, chiroptical spectroscopic techniques are used to assign the absolute configuration. These methods measure the differential interaction of the chiral molecule with polarized light. The experimental spectrum is typically compared with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-configuration). A match between the experimental and calculated spectra confirms the absolute stereochemistry.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum provides a detailed fingerprint of the molecule's three-dimensional structure. A VCD spectrum would be recorded for this compound and compared to a spectrum calculated using Density Functional Theory (DFT) for the (R)-configuration.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): ORD measures the change in optical rotation as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized UV-visible light. The shape of the ORD curve and the sign of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer. Time-dependent DFT (TD-DFT) calculations are used to predict the CD spectrum and specific rotation, allowing for unambiguous assignment of the absolute configuration.

Detailed Conformational Analysis through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are crucial for determining the preferred three-dimensional structure (conformation) of the molecule in solution. For a flexible molecule like this compound, which has rotational freedom around several single bonds, understanding its conformational landscape is key.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are the most powerful tools for this purpose mdpi.com. These 2D NMR experiments detect protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds.

For this compound, NOE correlations would be expected between:

The methine proton of the ethan-1-ol group (H-1) and the adjacent methyl protons.

The methine proton (H-1) and the protons on the aromatic ring.

The protons of the ethoxy groups and adjacent protons on the aromatic ring.

The presence and intensity of these NOE cross-peaks would allow for the construction of a 3D model of the molecule's most stable conformation in solution. For instance, a strong NOE between the methine proton and a specific aromatic proton would indicate a preferred orientation of the ethan-1-ol side chain relative to the phenyl ring.

In cases where absolute configuration is difficult to determine by other means, the formation of diastereomeric derivatives (e.g., Mosher's esters) allows for analysis by ¹H or ¹⁹F NMR. The differences in chemical shifts between the diastereomers can be used to deduce the absolute configuration at the chiral center nih.govresearchgate.net.

X-ray Crystallographic Studies for Solid-State Structure and Stereochemistry

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

To perform this analysis on this compound, a high-quality single crystal would first need to be grown. The analysis of the diffraction data would yield precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

Crucially, when using a radiation source of an appropriate wavelength, the analysis can determine the absolute configuration without ambiguity through the anomalous dispersion effect (Flack parameter). The resulting data would be presented in a crystallographic information file (CIF) and summarized in a data table.

Table 2: Representative Data from a Hypothetical X-ray Crystallographic Study

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₈O₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.1 Å, b = 12.3 Å, c = 20.5 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 1285 ų |

| Z (Molecules per unit cell) | 4 |

| Flack Parameter | 0.0(1) |

Note: The data in this table is illustrative and not based on published experimental results for this specific compound. A Flack parameter close to zero would confirm the (R)-configuration.

Chemical Reactivity and Derivatization Studies of 1r 1 3,4 Diethoxyphenyl Ethan 1 Ol

Functional Group Transformations at the Hydroxyl Moiety

The secondary hydroxyl group is a key site for a variety of chemical modifications, offering pathways to a diverse range of derivatives.

Stereoselective Esterification and Etherification Reactions

The chiral nature of the hydroxyl-bearing carbon in (1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol makes stereoselectivity a crucial aspect of its esterification and etherification reactions.

Esterification: The formation of esters from this chiral alcohol can proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism.

Fischer Esterification , employing a carboxylic acid and a strong acid catalyst, is likely to proceed with retention of configuration at the chiral center. This is because the reaction mechanism does not involve the breaking of the C-O bond of the alcohol.

Mitsunobu Reaction , utilizing a carboxylic acid, triphenylphosphine, and a dialkyl azodicarboxylate (such as DEAD or DIAD), typically results in inversion of configuration . This occurs via an SN2-type displacement of the activated hydroxyl group.

Acylation with Acyl Chlorides or Anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) generally proceeds with retention of configuration .

Etherification: Similar to esterification, the stereochemical outcome of etherification depends on the chosen method.

Williamson Ether Synthesis , involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, proceeds via an SN2 mechanism. If the alcohol is the nucleophile, this would lead to retention of configuration .

Acid-catalyzed dehydration to form a symmetric ether is possible but may lead to a mixture of products and potential racemization due to the formation of a carbocation intermediate at the benzylic position.

A summary of expected stereochemical outcomes for these reactions is presented in Table 1.

| Reaction Type | Reagents | Expected Stereochemical Outcome at Chiral Center |

| Fischer Esterification | Carboxylic Acid, H+ | Retention |

| Mitsunobu Reaction | Carboxylic Acid, PPh3, DEAD/DIAD | Inversion |

| Acylation | Acyl Chloride/Anhydride (B1165640), Pyridine | Retention |

| Williamson Ether Synthesis | 1. NaH, 2. R-X | Retention |

Oxidation Reactions and Their Stereochemical Retention or Inversion

Oxidation of the secondary alcohol in This compound would yield the corresponding ketone, 3,4-diethoxyacetophenone. Since this transformation involves the removal of the hydrogen atom from the chiral center, the stereocenter is destroyed, and the concept of retention or inversion does not apply to the product.

Common oxidizing agents that can be employed for this transformation include:

Chromium-based reagents like Pyridinium chlorochromate (PCC) or Jones reagent (CrO3 in aqueous acetone/sulfuric acid).

Dess-Martin periodinane (DMP).

Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine).

Oppenauer oxidation (aluminum isopropoxide and acetone).

These reactions are generally high-yielding and chemoselective for the oxidation of secondary alcohols to ketones without affecting the aromatic ring or the ethoxy groups under standard conditions.

Modifications of the Aromatic Ring and Ethoxy Substituents

The 3,4-diethoxyphenyl ring is activated towards electrophilic substitution and the ethoxy groups themselves can be subject to specific chemical transformations.

Electrophilic Aromatic Substitution Patterns

The two ethoxy groups on the aromatic ring are ortho-, para-directing and strongly activating. Due to the presence of these groups, electrophilic aromatic substitution reactions are expected to be facile. The potential sites for substitution are the C-2, C-5, and C-6 positions. Steric hindrance from the adjacent ethan-1-ol side chain might influence the regioselectivity. The C-5 position is electronically favored due to the combined activating effect of both ethoxy groups and is sterically accessible. The C-2 and C-6 positions are also activated but might experience some steric hindrance.

Common electrophilic aromatic substitution reactions and their expected major products are outlined in Table 2.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | 1-(2-Nitro-3,4-diethoxyphenyl)ethan-1-ol and/or 1-(5-Nitro-3,4-diethoxyphenyl)ethan-1-ol |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | 1-(5-Bromo-3,4-diethoxyphenyl)ethan-1-ol or 1-(5-Chloro-3,4-diethoxyphenyl)ethan-1-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 1-(5-Acyl-3,4-diethoxyphenyl)ethan-1-ol |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | 1-(5-Alkyl-3,4-diethoxyphenyl)ethan-1-ol (potential for polyalkylation) |

Dealkylation and Transalkylation Reactions of Alkoxy Groups

The ethoxy groups can be cleaved under specific conditions.

Dealkylation: The ether linkages of the ethoxy groups can be cleaved to form the corresponding phenols. This is typically achieved using strong acids like HBr or HI, or with Lewis acids such as BBr3. Selective mono-dealkylation might be challenging to achieve, and harsh conditions could potentially affect the stereocenter.

Transalkylation: In the presence of a suitable catalyst and another aromatic compound, it is conceivable that one or both of the ethyl groups could be transferred to the other aromatic ring. This type of reaction is more common in industrial processes with simpler aromatic compounds and would likely require forcing conditions that could lead to decomposition or racemization of the chiral alcohol.

Carbon-Carbon Bond Forming Reactions Involving the Chiral Center

Direct carbon-carbon bond formation at the chiral center of This compound is challenging without prior functionalization. The hydroxyl group would first need to be converted into a good leaving group (e.g., a tosylate or a halide). Subsequent reaction with a nucleophile, such as an organocuprate or a Grignard reagent in the presence of a suitable catalyst, could then form a new carbon-carbon bond. Such reactions would likely proceed with inversion of stereochemistry if they follow an SN2 pathway.

Alternatively, conversion of the alcohol to the corresponding ketone, as described in section 4.1.2, would allow for a variety of well-established carbon-carbon bond-forming reactions at the adjacent benzylic position through enolate chemistry. However, this would result in the loss of the original stereocenter.

Metabolic Fate and Biotransformation Pathways of 1r 1 3,4 Diethoxyphenyl Ethan 1 Ol Excluding Clinical Human Data

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Isolated Hepatocytes

In vitro systems such as hepatic microsomes and isolated hepatocytes are standard tools for assessing the metabolic stability of new chemical entities. While specific data for (1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol is not available, studies on structurally related compounds suggest that it would undergo significant metabolism in these systems.

Hepatic microsomes, which are rich in cytochrome P450 (CYP) enzymes, would likely catalyze the initial biotransformation steps. The primary metabolic reactions anticipated are O-deethylation of the ethoxy groups. This process would lead to the formation of phenolic metabolites. The rate of disappearance of the parent compound in microsomal incubations would provide an indication of its intrinsic clearance.

Isolated hepatocytes, which contain both Phase I and Phase II enzymes, would provide a more complete picture of the metabolic fate. In addition to the O-deethylation observed in microsomes, hepatocytes would facilitate the conjugation of the newly formed hydroxyl groups and the existing secondary alcohol group.

Table 1: Predicted Metabolites of this compound in In Vitro Hepatic Systems

| Metabolite | Description | Metabolic Pathway | Enzyme System |

| (1R)-1-(4-Ethoxy-3-hydroxyphenyl)ethan-1-ol | Mono-deethylated metabolite | O-deethylation | Cytochrome P450 |

| (1R)-1-(3-Ethoxy-4-hydroxyphenyl)ethan-1-ol | Mono-deethylated metabolite | O-deethylation | Cytochrome P450 |

| (1R)-1-(3,4-Dihydroxyphenyl)ethan-1-ol | Di-deethylated metabolite | Sequential O-deethylation | Cytochrome P450 |

| Glucuronide Conjugates | Conjugates of parent and hydroxylated metabolites | Glucuronidation | UGTs |

| Sulfate (B86663) Conjugates | Conjugates of parent and hydroxylated metabolites | Sulfation | SULTs |

Characterization of Enzymatic Transformations (e.g., Cytochrome P450-mediated metabolism, conjugating enzymes)

The biotransformation of this compound is expected to be mediated by a concert of enzymes, primarily from the cytochrome P450 superfamily and various conjugating enzymes.

Cytochrome P450-Mediated Metabolism: The O-deethylation of the 3,4-diethoxyphenyl moiety is a classic example of a CYP-mediated reaction. Various CYP isoforms are known to catalyze the O-dealkylation of aromatic ethers. The specific isoforms involved would likely include members of the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, which are responsible for the metabolism of a vast array of xenobiotics. The reaction proceeds via an oxidative mechanism, resulting in the cleavage of the ether bond and the formation of a phenol (B47542) and acetaldehyde.

Conjugating Enzymes: Following the initial CYP-mediated oxidation, the resulting phenolic metabolites, as well as the parent compound with its secondary alcohol, are susceptible to conjugation reactions. These Phase II reactions increase the water solubility of the metabolites, facilitating their excretion. The primary conjugating enzymes involved are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Glucuronidation and Sulfation Pathways

Glucuronidation and sulfation are major pathways for the metabolism of phenolic compounds and alcohols.

Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, catalyzed by UGTs. For this compound and its hydroxylated metabolites, glucuronidation can occur at the phenolic hydroxyl groups formed after O-deethylation, and at the secondary alcohol group of the ethan-1-ol side chain. This would result in the formation of O-glucuronides.

Sulfation: Sulfation is the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, a reaction catalyzed by SULTs. Similar to glucuronidation, sulfation would occur at the phenolic and secondary alcohol hydroxyl groups, leading to the formation of sulfate conjugates. At low substrate concentrations, sulfation is often a high-affinity, low-capacity pathway, while glucuronidation is a low-affinity, high-capacity pathway.

Table 2: Key Enzymes in the Biotransformation of this compound

| Enzyme Family | Specific Enzymes (Examples) | Metabolic Reaction | Substrate(s) |

| Cytochrome P450 | CYP1A2, CYP2C9, CYP2D6, CYP3A4 | O-deethylation | This compound |

| UDP-Glucuronosyltransferases | UGT1A1, UGT1A6, UGT1A9, UGT2B7 | Glucuronidation | Parent compound and hydroxylated metabolites |

| Sulfotransferases | SULT1A1, SULT1E1, SULT2A1 | Sulfation | Parent compound and hydroxylated metabolites |

Comparative Metabolic Studies in Preclinical Animal Models

While no specific comparative metabolic studies have been reported for this compound, data from other phenolic compounds show significant species differences in metabolism. These differences can be both quantitative and qualitative.

For instance, the expression levels and specific isoforms of CYP, UGT, and SULT enzymes can vary considerably between common preclinical species such as rats, mice, dogs, and non-human primates. This can lead to differences in the rate of metabolism and the profile of metabolites formed.

In general, rodents (rats and mice) tend to have higher rates of metabolism compared to dogs or monkeys for many compounds. The balance between glucuronidation and sulfation can also differ. For example, dogs are known to have a limited capacity for N-acetylation, while cats have a well-known deficiency in glucuronidation of certain substrates. Such species-specific metabolic profiles are critical for the extrapolation of preclinical safety and efficacy data to humans. It is plausible that the metabolism of this compound would also exhibit such species-dependent variations.

Computational Chemistry and in Silico Modeling of 1r 1 3,4 Diethoxyphenyl Ethan 1 Ol

Conformational Analysis and Molecular Dynamics SimulationsNo studies detailing the conformational analysis or molecular dynamics simulations of (1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol were found.

Due to the absence of specific research data for this compound in these advanced computational areas, providing a thorough and evidence-based article that adheres to the user's strict outline is not feasible at this time.

Applications of 1r 1 3,4 Diethoxyphenyl Ethan 1 Ol As a Chiral Building Block and Intermediate

Synthesis of Complex Bioactive Molecules and Natural Products

There is limited specific information in the scientific literature detailing the use of (1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol in the total synthesis of complex bioactive molecules and natural products. Chiral alcohols of this type are fundamentally important intermediates, often incorporated into larger molecules to introduce a specific stereocenter. The diethoxyphenyl moiety can be found in various natural products and pharmacologically active compounds, suggesting that this compound could serve as a precursor. However, specific examples of its incorporation into such molecules are not readily found in published research.

Preparation of Advanced Pharmaceutical Intermediates

While the direct application of this compound as an advanced pharmaceutical intermediate is not widely reported, its structural motifs are present in various pharmaceutical compounds. The closely related 3,4-diethoxyphenethylamine (B1270529) skeleton is a component of some biologically active molecules. It is plausible that this compound could be a precursor to chiral amines, such as (1R)-1-(3,4-diethoxyphenyl)ethanamine, which are valuable intermediates in the synthesis of certain pharmaceuticals. The conversion of the hydroxyl group to an amino group is a common transformation in medicinal chemistry.

Table 1: Potential Pharmaceutical Intermediates Derivable from this compound

| Potential Intermediate | Potential Therapeutic Area | Synthetic Transformation |

|---|---|---|

| (1R)-1-(3,4-diethoxyphenyl)ethanamine | Cardiovascular, Neurological | Hydroxyl to amine conversion (e.g., Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or conversion to a leaving group followed by substitution with an amine source). |

| Esters of this compound | Pro-drugs, Modified release formulations | Esterification of the hydroxyl group. |

Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The structure of this compound makes it a candidate for development into chiral auxiliaries or ligands for asymmetric catalysis. Chiral alcohols are frequently used as precursors for ligands that can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. For instance, the hydroxyl group could be used as a handle to attach the molecule to a phosphine (B1218219) or other coordinating group. However, there are no specific reports of this compound being used for this purpose in the reviewed literature. The development of new chiral ligands is an active area of research, and this compound represents a potential but as yet unexplored option.

Use in Chiral Recognition Studies and Materials Science

In the field of chiral recognition, molecules with well-defined stereochemistry are used to differentiate between enantiomers. This compound could potentially be used in the development of chiral stationary phases for chromatography or as a chiral solvating agent in NMR studies to determine the enantiomeric excess of other compounds. In materials science, chiral molecules can be used to create materials with unique optical properties, such as liquid crystals or polymers that interact with polarized light. Despite this potential, there is a lack of specific studies employing this compound in these applications.

Future Research Directions and Translational Prospects Excluding Clinical Application

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of enantiomerically pure molecules is a cornerstone of medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. mdpi.com Traditional synthetic routes often involve multiple steps, stoichiometric reagents, and significant solvent waste. Future research should prioritize the development of green, efficient, and scalable methods for producing (1R)-1-(3,4-Diethoxyphenyl)ethan-1-ol.

Key areas for investigation include:

Biocatalysis : Enzymes, particularly lipases and ketoreductases, offer high enantioselectivity under mild conditions. mdpi.com The use of lipases in a dynamic kinetic resolution (DKR) process, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, could theoretically achieve a 100% yield of the desired (1R)-enantiomer. mdpi.com

Asymmetric Catalysis : The reduction of the prochiral ketone, 1-(3,4-diethoxyphenyl)ethanone, using chiral transition-metal complexes represents a powerful chemical strategy. mdpi.com Research into novel catalysts that offer high turnover numbers and enantiomeric excess would be highly valuable.

One-Pot and Tandem Reactions : Designing synthetic sequences where multiple transformations occur in a single reaction vessel can significantly reduce waste and improve efficiency. mdpi.com For instance, a one-pot process starting from a simpler precursor that undergoes functionalization and subsequent asymmetric reduction could streamline the synthesis.

Mechanochemistry : Solvent-free reaction conditions, such as those achieved through mechanochemical grinding, can reduce the environmental impact of a synthesis. mdpi.com Exploring the feasibility of mechanochemical asymmetric reduction or resolution would be a novel approach.

Table 1: Comparison of Synthetic Methodologies for Chiral Alcohols

| Methodology | Traditional Approach (e.g., Stoichiometric Reduction) | Potential Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Reducing Agent | Sodium borohydride | Catalytic Hydrogenation (H₂) | High atom economy; water is the only byproduct. |

| Chiral Control | Use of chiral auxiliaries (multiple steps) | Asymmetric catalyst or enzyme (e.g., ketoreductase) | Fewer synthetic steps; higher efficiency and selectivity. mdpi.com |

| Reaction Cond. | Often requires large volumes of organic solvents | Solvent-free (mechanochemistry) or aqueous media (biocatalysis) | Reduced environmental impact and cost. mdpi.com |

Exploration of Novel Biological Targets and Mechanistic Insights

The 3,4-dialkoxy-phenylethanol scaffold is present in numerous compounds with established biological activities. This structural homology suggests that this compound may interact with similar biological targets. Future research should focus on systematic screening and mechanistic studies to identify its molecular targets.

Potential targets based on structural similarity include:

Phosphodiesterases (PDEs) : Many PDE inhibitors feature a 3,4-dialkoxyphenyl group. The PDE4 enzyme family, in particular, regulates cyclic AMP (cAMP) signaling and is a target for inflammatory disorders. nih.gov Subtype-selective PDE4D inhibitors have been designed that recognize specific amino acid differences in the enzyme's active site. nih.govacs.org Screening this compound against a panel of PDE enzymes could reveal novel inhibitory activity.

Ion Channels and Transporters : Certain substituted phenyl derivatives have been shown to modulate the function of ion channels or efflux pumps like P-glycoprotein. nih.gov For example, 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl esters have demonstrated activity as chemoreversal agents by inhibiting P-glycoprotein. nih.gov Investigating the effect of this compound on such transporters could be a fruitful area of research.

Central Nervous System (CNS) Receptors : The stereochemistry of molecules can be crucial for their interaction with CNS targets. mdpi.com For instance, different stereoisomers of N-normetazocine derivatives show distinct binding profiles for opioid and sigma-1 receptors. mdpi.com Given that related phenethylamine (B48288) structures can interact with neurotransmitter systems, exploring the neuropharmacological profile of this compound is warranted.

Design of Advanced Analogs with Tailored Pharmacological Profiles

Following the identification of a validated biological target, the design and synthesis of advanced analogs can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential in this process. mdpi.com

Strategies for analog design could involve:

Modification of the Diethoxy Group : Varying the length and nature of the alkyl chains at the 3- and 4-positions of the phenyl ring can influence binding affinity and metabolic stability.

Substitution on the Aromatic Ring : Introducing other substituents (e.g., halogens, nitro groups, or amides) onto the phenyl ring can alter electronic properties and create new interactions with a biological target. mdpi.commdpi.com

Modification of the Ethan-1-ol Side Chain : Esterification of the hydroxyl group, as seen in related active compounds, or extension of the alkyl chain could significantly impact biological activity. nih.gov The stereochemistry at the C1 position must be maintained or systematically varied to probe its importance for activity.

Table 2: Proposed Analog Designs and Rationale

| Modification Site | Proposed Change | Rationale / Potential Pharmacological Goal |

|---|---|---|

| Phenyl Ring Ethers | Replace diethoxy with dimethoxy or difluoromethoxy | Modulate metabolic stability and binding pocket interactions. |

| Phenyl Ring | Introduce a halogen at the C5 or C6 position | Enhance binding affinity through halogen bonding; alter electronic profile. mdpi.com |

| Ethan-1-ol Group | Convert hydroxyl to an ester or carbamate | Improve cell permeability and probe for key hydrogen bonding interactions. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming medicinal chemistry by accelerating timelines and improving the quality of candidate molecules. nih.gov These computational tools can be integrated throughout the research and development pipeline for this compound and its analogs.

Key applications include:

Computer-Aided Synthesis Planning (CASP) : ML-based platforms can propose novel and efficient retrosynthetic routes, potentially identifying more sustainable pathways than those devised by human experts. nih.govacs.org

Predictive Modeling and Virtual Screening : If a biological target is identified, computational methods can be used to screen large virtual libraries of analogs of this compound. nih.gov Techniques like molecular docking and molecular dynamics simulations can predict binding affinities and interaction patterns, helping to prioritize which analogs to synthesize. nih.govresearchgate.net

Generative Models for de Novo Design : Deep learning models can be trained on known active molecules to generate entirely new chemical structures with a high probability of being active against the target of interest. researchgate.net This approach could be used to explore novel scaffolds beyond simple modifications of the parent compound.

Optimization of Analytical Methods : AI and ML can enhance the precision and efficiency of analytical techniques like chiral chromatography, which is essential for separating and quantifying enantiomers. omicsonline.org Machine learning algorithms can optimize separation conditions, reducing method development time. omicsonline.org

By leveraging these advanced computational approaches, future research on this compound can be conducted more efficiently, with a higher probability of discovering novel compounds with tailored and valuable pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.